Dihydrocapsaicin
Overview
Description
Dihydrocapsaicin is a capsaicinoid and an analog and congener of capsaicin in chili peppers (Capsicum). Like capsaicin, it is an irritant. It accounts for about 22% of the total capsaicinoid mixture and has the same pungency as capsaicin . Pure dihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy compound .
Synthesis Analysis
Dihydrocapsaicin can be synthesized by the condensation reaction of vanillylamin and 8-Methylnonanoic acid . A review of the gene expression relating to capsaicinoid biosynthesis was carried out, in different species and varieties, within the Capsicum genus .
Molecular Structure Analysis
Structural studies of dihydrocapsaicin were carried out using cross polarization (CP) magic angle spinning (MAS) solid state 13C and 15N NMR spectra . DFT GIAO calculations of shielding constants were performed for several geometric isomers, including molecules with different orientations of aliphatic chain with respect to aromatic ring .
Chemical Reactions Analysis
A fast analytical method by direct analysis in real time ionization coupled to mass spectrometer (DART-MS/MS) has been developed for the estimate the capsaicin (CAP) and dihydrocapsaicin (DHCP) concentration in fermented pepper paste .
Physical And Chemical Properties Analysis
Pure dihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy compound . It has a molecular weight of 307.43 g/mol . Its melting point is 65.5-65.8°F .
Scientific Research Applications
Analgesic Properties
Dihydrocapsaicin, a synthetic opioid analgesic structurally similar to codeine, has been studied for its efficacy in treating postoperative pain. It is recognized for its effectiveness as an analgesic and antitussive agent. Although it is mainly used for postoperative pain management, its increasing significance in clinical settings necessitates a comprehensive assessment of its relative efficacy and potential harm compared to other treatments (Moore et al., 2000).
Anticancer Potential
Dihydroartemisinin (DHA), closely related to dihydrocapsaicin, has gained attention for its anticancer activity. Recent studies underscore DHA's ability to inhibit cancer cell proliferation, induce apoptosis, hinder tumor metastasis and angiogenesis, and enhance immune function. This comprehensive review of DHA's anticancer activities delves into its molecular mechanisms and pharmacological effects, both in vitro and in vivo. Furthermore, the synergistic anti-tumor effects of DHA with various clinical drugs are highlighted, supporting its potential as a future anticancer agent (Dai et al., 2021).
Bactericidal Activities
Research has also explored the antibacterial activities of substances closely related to dihydrocapsaicin. Bacteriocins, ribosomal synthesized antimicrobial peptides, are known for their ability to kill or inhibit bacterial strains without harming the bacteria themselves. Due to their large diversity, stability to heat, and natural origin, bacteriocins are being studied for applications in food technology and pharmaceuticals, with the potential to replace antibiotics in the future for treating multiple drug-resistant pathogens (Yang et al., 2014).
Safety And Hazards
Future Directions
Recent advances in the detection of capsaicin and its self-metabolites using mass spectrometry (MS) have been summarized and the relevant MS-based studies of metabolic pathways have been discussed . In-depth studies of capsaicin metabolism and its physiological functions based on MS is anticipated to yield new insights and methods for preventing and treating a wide range of diseases .
properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQPQKLURWNAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041864 | |
Record name | Dihydrocapsaicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pure dihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy compound. It is found in pepper (C. annum). | |
Record name | Dihydrocapsaicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIHYDROCAPSAICIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/936 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Product Name |
Dihydrocapsaicin | |
CAS RN |
19408-84-5 | |
Record name | Dihydrocapsaicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19408-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrocapsaicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrocapsaicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROCAPSAICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9BV32M08A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydrocapsaicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIHYDROCAPSAICIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/936 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
65.5 - 65.8 °C, 65.5-65.8 °F | |
Record name | Dihydrocapsaicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIHYDROCAPSAICIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/936 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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